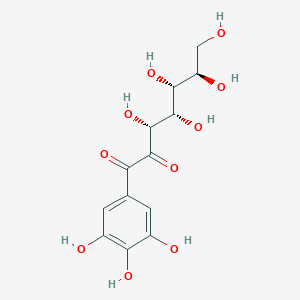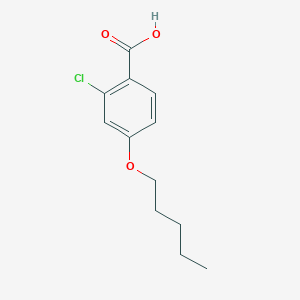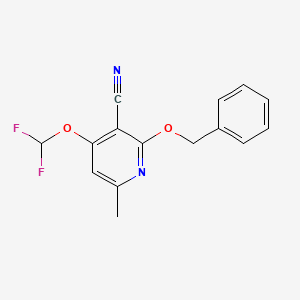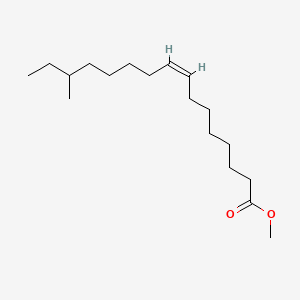
4-(4-(4-Nitrophenyl)piperazin-1-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate is a chemical compound with the molecular formula C16H17N3O3. It is a key intermediate in the synthesis of various triazole medicines, such as itraconazole, which are used to treat deep fungal infections . This compound is also known for its role as an inhibitor of endothelial cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate typically involves the nitration of phenol using dilute nitric acid at room temperature . This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol. The 4-nitrophenol is then reacted with piperazine to form 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol . The final step involves the acetylation of this compound to produce 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-[4-(4-Aminophenyl)-1-piperazinyl]phenol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
4-[4-(4-Aminophenyl)-1-piperazinyl]phenol: Formed by the reduction of the nitro group.
Substituted Phenols: Formed by substitution reactions at the hydroxyl group.
Applications De Recherche Scientifique
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate involves its interaction with specific molecular targets and pathways:
Inhibition of Endothelial Cell Proliferation: The compound inhibits the proliferation of endothelial cells by interfering with specific signaling pathways involved in cell growth.
Antifungal Activity: As an intermediate in the synthesis of triazole medicines, it contributes to the inhibition of fungal cell growth by disrupting the synthesis of ergosterol, a key component of fungal cell membranes.
Comparaison Avec Des Composés Similaires
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate can be compared with other similar compounds:
4-Nitrophenol: Similar in structure but lacks the piperazinyl and acetate groups.
4-[4-(4-Aminophenyl)-1-piperazinyl]phenol: Formed by the reduction of the nitro group in 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate.
Itraconazole: A triazole medicine synthesized using 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate as an intermediate.
The uniqueness of 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate lies in its specific structure, which allows it to act as a key intermediate in the synthesis of important pharmaceutical compounds .
Propriétés
Formule moléculaire |
C18H19N3O4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
[4-[4-(4-nitrophenyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C18H19N3O4/c1-14(22)25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(23)24/h2-9H,10-13H2,1H3 |
Clé InChI |
QKULQLYKMSCJKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)



![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)



